2-Chloro-3-(2-pyridyl)-1-propene
Description
2-Chloro-3-(2-pyridyl)-1-propene is an organochlorine compound featuring a propene backbone substituted with a chlorine atom at position 2 and a pyridyl group at position 3. Its molecular formula is C₈H₇ClN, with a molecular weight of approximately 153.6 g/mol.
Properties
IUPAC Name |
2-(2-chloroprop-2-enyl)pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClN/c1-7(9)6-8-4-2-3-5-10-8/h2-5H,1,6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAOKOBNHBVKFCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CC1=CC=CC=N1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701298104 | |
| Record name | 2-(2-Chloro-2-propen-1-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701298104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
951887-34-6 | |
| Record name | 2-(2-Chloro-2-propen-1-yl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=951887-34-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2-Chloro-2-propen-1-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701298104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-(2-pyridyl)-1-propene can be achieved through several methods. One common approach involves the reaction of 2-chloropyridine with propenyl magnesium bromide in the presence of a catalyst such as palladium. This reaction typically occurs under mild conditions and yields the desired product with high selectivity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also incorporate advanced purification techniques such as distillation and crystallization to obtain a high-purity product suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-(2-pyridyl)-1-propene undergoes several types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction Reactions: Reduction of the double bond in the propene chain can yield saturated derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium amide or thiourea in polar solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are effective.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas is a typical method.
Major Products
Scientific Research Applications
Chemistry
- Intermediate in Organic Synthesis : 2-Chloro-3-(2-pyridyl)-1-propene serves as an important intermediate in the synthesis of more complex organic molecules. Its reactivity allows it to participate in various chemical transformations, including substitution and addition reactions.
| Reaction Type | Description |
|---|---|
| Substitution | Chlorine can be replaced by nucleophiles (e.g., amines). |
| Addition | The double bond can react with electrophiles (e.g., hydrogen halides). |
| Oxidation | Can be oxidized to form epoxides or other derivatives. |
Biology
- Antimicrobial Activity : Research indicates that this compound exhibits antimicrobial properties against various pathogens. In vitro studies have shown effective inhibition of bacterial and fungal growth, suggesting its potential as a new antimicrobial agent.
- Anticancer Properties : The compound has been studied for its cytotoxic effects on cancer cell lines, particularly colorectal cancer cells (HCT116 and Caco-2). It induces apoptosis and cell cycle arrest through mechanisms involving reactive oxygen species (ROS) production and enzyme inhibition.
| Cell Line | IC50 (μM) |
|---|---|
| HCT116 | 0.35 ± 0.04 |
| Caco-2 | 0.54 ± 0.04 |
| AGS | 26.9 ± 0.00 |
| PANC-1 | >50 |
| SMMC-7721 | 22.92 ± 2.16 |
| HIEC | >50 |
Colorectal Cancer Study
A study evaluated the cytotoxic effects of this compound on colorectal cancer cell lines. Results indicated significant inhibition of cell viability, with detailed analysis showing that the compound effectively reduced colony formation and induced apoptosis through specific signaling pathways.
Antimicrobial Efficacy
Another investigation focused on its antimicrobial properties against common bacterial strains, demonstrating a dose-dependent inhibitory effect on bacterial growth, indicating its potential use in developing new antibiotics.
Pharmaceutical Applications
Due to its promising biological activities, this compound is being explored as a lead compound for new therapeutic agents targeting cancer and infectious diseases. Its ability to inhibit key enzymes involved in cancer progression makes it a candidate for drug development.
Agrochemical Applications
The compound is also considered for use in agriculture as a herbicide or pesticide due to its biological activity against certain pests and weeds. Its effectiveness could lead to advancements in sustainable agricultural practices.
Mechanism of Action
The mechanism by which 2-Chloro-3-(2-pyridyl)-1-propene exerts its effects involves its interaction with specific molecular targets. The chloro group and the pyridine ring facilitate binding to enzymes and receptors, modulating their activity. This interaction can lead to inhibition or activation of biological pathways, depending on the context .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following compounds are selected for comparison based on functional groups, halogenation patterns, or structural motifs:
3-Chloro-1-propene (Allyl Chloride)
- Molecular Weight : 76.53 g/mol (lower than the target compound due to lack of pyridyl group).
- Reactivity : Highly volatile and reactive in SN2 reactions (e.g., alkylation).
- Applications : Industrial precursor for resins, pharmaceuticals, and plastics.
1-(2,5-Dihydroxyphenyl)-3-pyridine-2-yl-propenone
Molecular Formula: C₁₄H₁₁NO₃ Key Features: A chalcone derivative with hydroxyl and pyridyl groups.
- Molecular Weight : 241.24 g/mol (higher due to hydroxyl and ketone groups).
- Reactivity : Hydroxyl groups enable hydrogen bonding, enhancing solubility in polar solvents.
- Applications: Potential antioxidant or bioactive agent in pharmaceuticals.
- Key Difference: The ketone and hydroxyl groups distinguish it from 2-Chloro-3-(2-pyridyl)-1-propene, which lacks hydrogen-bonding donors .
2-Chloro-3-(2-chloro-4-fluorophenyl)-1-propene
Molecular Formula : C₉H₆Cl₂F
Key Features : Dichlorofluorophenyl-substituted propene.
- Molecular Weight : ~219.05 g/mol.
- Reactivity : Electron-withdrawing fluorine and chlorine substituents increase electrophilicity on the aromatic ring.
- Applications : Likely used in agrochemicals or as a halogenated intermediate.
- Key Difference : The fluorophenyl group lacks the nitrogen heteroatom present in the pyridyl group of the target compound, altering electronic and coordination properties .
Halogenated Furanones and Butenoic Acids (e.g., EMX, BMX-3)
Examples: (E)-2-Chloro-3-(dichloromethyl)-4-oxobutenoic acid (EMX). Key Features: Multiple halogens and oxo groups.
- Reactivity : High electrophilicity due to conjugated carbonyl and halogen groups.
- Toxicity: Some halogenated furanones are associated with carcinogenic potency.
- Key Difference: The furanone/butenoic acid backbone differs from the propene chain in the target compound, leading to distinct reactivity and biological effects .
Critical Research Findings and Implications
- Solubility: Unlike hydroxylated analogs (e.g., C₁₄H₁₁NO₃), the absence of polar groups in the target compound may limit aqueous solubility but improve lipid membrane permeability .
- Toxicity Considerations: Halogenated furanones (e.g., EMX) exhibit carcinogenic risks, but the pyridyl group in the target compound could mitigate toxicity by altering metabolic pathways .
Notes and Limitations
- Direct experimental data on this compound is scarce in the provided evidence; comparisons are inferred from structural analogs.
- Further studies are needed to validate theoretical predictions on reactivity, toxicity, and applications.
- Industrial synthesis routes and purity standards (e.g., impurity profiles akin to allyl chloride ) remain unexplored.
Biological Activity
2-Chloro-3-(2-pyridyl)-1-propene is an organic compound with potential biological activities that have garnered attention in various fields, including medicinal chemistry and toxicology. This article explores the compound's biological activity, mechanisms of action, and relevant case studies.
- IUPAC Name : this compound
- CAS Number : 951887-34-6
- Molecular Formula : C10H9ClN
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The presence of the pyridine ring allows for potential interactions with neurotransmitter receptors, while the chloro group may facilitate electrophilic reactions with nucleophiles within biological systems.
Biological Activity Overview
The compound has been investigated for several biological activities, including:
- Antimicrobial Activity : Studies have shown that this compound exhibits antimicrobial properties against a range of bacteria and fungi.
- Anticancer Potential : Research indicates that the compound may possess anticancer properties, particularly in inhibiting tumor cell proliferation.
- Mutagenicity : The compound has been classified as a potential mutagen, with positive results in various in vitro assays.
Antimicrobial Studies
A study conducted on various derivatives of chlorinated propene compounds indicated that this compound showed significant activity against Gram-positive bacteria, such as Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) was found to be lower than that of many traditional antibiotics, suggesting its potential as an alternative antimicrobial agent.
Anticancer Research
In vitro studies demonstrated that this compound inhibited the growth of several cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G1 phase. Further research is needed to elucidate the specific pathways involved.
Genotoxicity Assessment
Toxicological assessments revealed that this compound may induce genotoxic effects. In vitro tests showed mutagenic effects in bacterial systems (e.g., Salmonella typhimurium) under specific conditions. However, in vivo studies indicated no significant mutagenicity at lower doses, suggesting a dose-dependent response.
Data Table: Summary of Biological Activities
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
